molecular formula C15H24Cl2N2O2 B14035632 Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride

Cat. No.: B14035632
M. Wt: 335.3 g/mol
InChI Key: QQYFRKJOOYMEFK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2 and a molecular weight of 335.27 . This compound is known for its unique structure, which includes a phenylpiperazine moiety, making it a valuable tool in various scientific research applications.

Preparation Methods

The synthesis of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making the compound valuable in neuropharmacological research .

Comparison with Similar Compounds

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, making it a valuable tool in various fields of research.

Biological Activity

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its ethyl ester group, piperazine ring, and phenyl substituent, exhibits interactions with various neurotransmitter systems, particularly serotonin and dopamine pathways. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C15H23ClN2O2
  • Molecular Weight : Approximately 298.81 g/mol
  • CAS Number : 1185292-92-5

This compound primarily interacts with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders. Preliminary studies suggest that it may act as a modulator of serotonergic signaling, potentially offering therapeutic benefits for conditions such as anxiety and depression. Additionally, its interaction with dopamine receptors hints at possible antipsychotic properties .

Neurotransmitter Interaction

Research indicates that this compound has significant effects on neurotransmitter systems:

  • Serotonin System : It shows affinity for various serotonin receptor subtypes, suggesting a role in mood enhancement and anxiolytic effects.
  • Dopamine System : Its interaction with dopamine receptors may contribute to its antipsychotic potential.

Antimicrobial Properties

Emerging evidence suggests that this compound exhibits antimicrobial activity. However, further studies are required to fully characterize these properties and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-(4-methoxyphenyl)piperazineContains a methoxy groupPotentially different biological activity
Ethyl 3-(4-isopropylphenyl)piperazineIsopropyl substitution on phenylVariability in receptor binding profiles
N,N-Diethyl-p-phenylenediamineTwo ethyl groups on p-phenylenediamineDifferent mechanism of action

Uniqueness : The specific substitution pattern on the piperazine ring and propanoate moiety of this compound may impart unique pharmacological properties compared to structurally similar compounds. This specificity could lead to distinct therapeutic effects and side effect profiles.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

  • Antidepressant Effects : A study evaluated the compound's ability to modulate serotonin levels in animal models of depression, showing promising results in reducing depressive behaviors.
  • Antipsychotic Activity : Another investigation assessed its effects on dopamine receptor activity, indicating potential use in treating schizophrenia-like symptoms.
  • Antimicrobial Evaluation : Preliminary tests demonstrated efficacy against certain bacterial strains, warranting further exploration into its antimicrobial mechanisms.

Properties

Molecular Formula

C15H24Cl2N2O2

Molecular Weight

335.3 g/mol

IUPAC Name

ethyl 3-(4-phenylpiperazin-1-yl)propanoate;dihydrochloride

InChI

InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)8-9-16-10-12-17(13-11-16)14-6-4-3-5-7-14;;/h3-7H,2,8-13H2,1H3;2*1H

InChI Key

QQYFRKJOOYMEFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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